N-(Propan-2-YL)-N-propylcarbamoyl chloride
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Overview
Description
N-(Propan-2-YL)-N-propylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a carbamoyl group (–CONH–) attached to a chloride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-YL)-N-propylcarbamoyl chloride typically involves the reaction of N-(Propan-2-YL)-N-propylamine with phosgene (COCl₂). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction can be represented as follows:
N-(Propan-2-YL)-N-propylamine+COCl2→N-(Propan-2-YL)-N-propylcarbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems and closed reactors helps in minimizing exposure to hazardous reagents and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-YL)-N-propylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding carbamates, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(Propan-2-YL)-N-propylamine and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Base catalysts like triethylamine or pyridine
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thioesters: Formed by reaction with thiols
Scientific Research Applications
N-(Propan-2-YL)-N-propylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(Propan-2-YL)-N-propylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its ability to form stable covalent bonds with nucleophilic sites on other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropylcarbamoyl chloride
- N,N-Dipropylcarbamoyl chloride
- N-(Propan-2-YL)-N-methylcarbamoyl chloride
Uniqueness
N-(Propan-2-YL)-N-propylcarbamoyl chloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of derivatives it can form. The presence of both isopropyl and propyl groups provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H14ClNO |
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Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-propan-2-yl-N-propylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-4-5-9(6(2)3)7(8)10/h6H,4-5H2,1-3H3 |
InChI Key |
KMTHFGHAXJWFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C)C)C(=O)Cl |
Origin of Product |
United States |
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